2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole
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Overview
Description
2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole is a synthetic organic compound characterized by the presence of a nitrofuran moiety and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole typically involves the reaction of 5-nitro-2-furaldehyde with an appropriate imidazole derivative under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the furan and imidazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include nitroso or hydroxylamine derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted imidazole derivatives can be formed.
Scientific Research Applications
2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole involves its interaction with biological macromolecules. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The imidazole ring may also interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(5-Nitro-2-furanyl)ethenyl)quinoline: Shares the nitrofuran and ethenyl linkage but has a quinoline ring instead of an imidazole ring.
5-(2-(5-Nitro-2-furanyl)ethenyl)-2-furancarboxylic acid methyl ester: Contains a similar nitrofuran moiety but with a different core structure.
Uniqueness
2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole is unique due to its specific combination of the nitrofuran and imidazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
65330-32-7 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-benzyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]imidazole |
InChI |
InChI=1S/C16H13N3O3/c20-19(21)16-9-7-14(22-16)6-8-15-17-10-11-18(15)12-13-4-2-1-3-5-13/h1-11H,12H2/b8-6+ |
InChI Key |
SXNCPEOESCVRIZ-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=CN=C2/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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